3-Benzyl-1-cyclopropylpiperazine
Overview
Description
Preparation Methods
The synthesis of 3-Benzyl-1-cyclopropylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
3-Benzyl-1-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using reagents like benzyl chloride.
Common reagents and conditions used in these reactions include basic conditions for substitution reactions and acidic conditions for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-1-cyclopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to an increase in serotonin and dopamine levels, which can have various physiological effects.
Comparison with Similar Compounds
3-Benzyl-1-cyclopropylpiperazine can be compared with other similar compounds such as benzylpiperazine and cyclopropylpiperazine. While all these compounds share a piperazine core, the presence of the benzyl and cyclopropyl groups in this compound makes it unique. This unique structure contributes to its distinct chemical and biological properties .
Similar compounds include:
- Benzylpiperazine
- Cyclopropylpiperazine
- 1-Benzyl-4-methylpiperazine
These compounds differ in their substituents and, consequently, their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-benzyl-1-cyclopropylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-13-11-16(9-8-15-13)14-6-7-14/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRABLAVRKDCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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